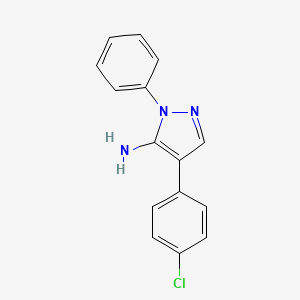
4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the chlorophenyl and phenyl groups suggests that this compound may have unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under specific conditions. The exact method would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound is influenced by its structure. The presence of functional groups such as the pyrazole ring and the chlorophenyl group can affect how the compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and reactivity. These properties can be predicted based on the structure of the compound and can be confirmed through experimental testing .Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives have been the subject of spectroscopic and quantum chemical studies. For instance, Viji et al. (2020) characterized a similar molecule, CPMPT, using quantum chemical methods and vibrational spectral techniques, revealing its antimicrobial potential through molecular docking studies (Viji et al., 2020). Sivakumar et al. (2021) also performed a combined experimental and theoretical vibrational study on a related compound, demonstrating its stability, charge delocalization, and antimicrobial effects (Sivakumar et al., 2021).
Antimicrobial and Anticancer Properties
Various derivatives of this compound have shown promising antimicrobial and anticancer properties. For example, the work by Ravula et al. (2016) demonstrated that some pyrazoline derivatives exhibit significant antibacterial and anti-inflammatory activities (Ravula et al., 2016). Similarly, the study by Panneerselvam et al. (2022) on amide derivatives of a related compound revealed potent anticancer activity against breast cancer cell lines (Panneerselvam et al., 2022).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis are crucial in understanding the biological activity of these compounds. ShanaParveen et al. (2016) conducted a molecular docking study on a related compound, revealing its potential inhibitory activity against kinesin spindle protein (ShanaParveen et al., 2016). Aydın et al. (2021) explored the crystal structure and performed Hirshfeld surface analysis of a similar compound, providing insights into its molecular interactions (Aydın et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYVLOFPDMZNNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

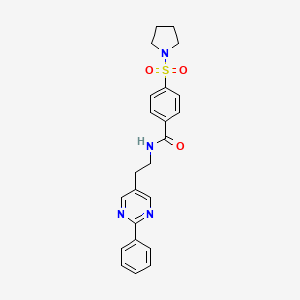

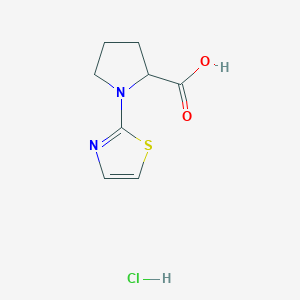
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)
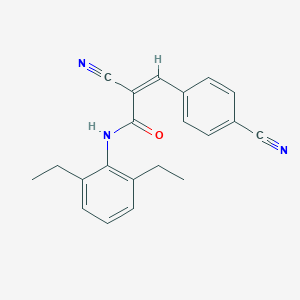
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2417660.png)
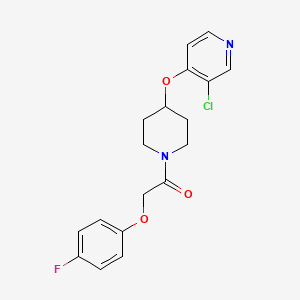
![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)
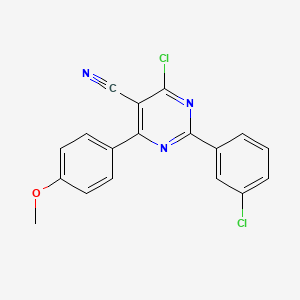

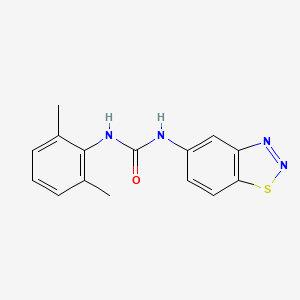
![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)
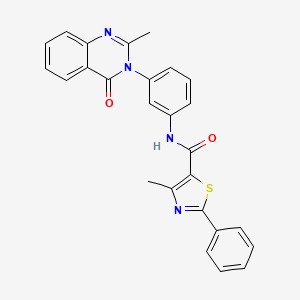
![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)